

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester

Cat. No.: B1373242

[Get Quote](#)

An In-depth Technical Guide to 4-((N-Boc-amino)methyl)phenylboronic Acid Pinacol Ester: Synthesis, Application, and Strategy for Drug Discovery

Executive Summary: 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester (CAS 330794-35-9) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a stable, masked amine (N-Boc protected aminomethyl group) and a versatile synthetic handle (arylboronic acid pinacol ester). This configuration makes it an invaluable linker for constructing complex molecular architectures, particularly in the development of novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues. This guide provides a comprehensive overview of its synthesis, characterization, applications in Suzuki-Miyaura cross-coupling, and strategies for orthogonal deprotection, grounded in field-proven methodologies and recent patent literature.

Introduction: A Bifunctional Linchpin in Modern Synthesis

Arylboronic acids and their corresponding pinacol esters are cornerstones of modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} These reagents offer a robust and highly functional-group-tolerant method for forming carbon-carbon bonds.^[2] The pinacol ester, in particular, provides enhanced

stability, making it amenable to purification by chromatography and easier to handle and store compared to the free boronic acid.^[3]

The 4-((N-Boc-amino)methyl)phenyl moiety is a privileged scaffold in drug discovery. The benzylamine core serves as a versatile linker, while the Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable mask for the primary amine. This allows for late-stage functionalization, a critical strategy in the synthesis of compound libraries for lead optimization. The title compound, by integrating both the boronic ester and the protected amine onto a central phenyl ring, provides chemists with a powerful tool to bridge two different molecular fragments in a controlled, sequential manner. Its utility is exemplified in the synthesis of novel therapeutics designed to induce protein degradation, where precise linker chemistry is paramount.^[4]

Physicochemical Properties and Characterization

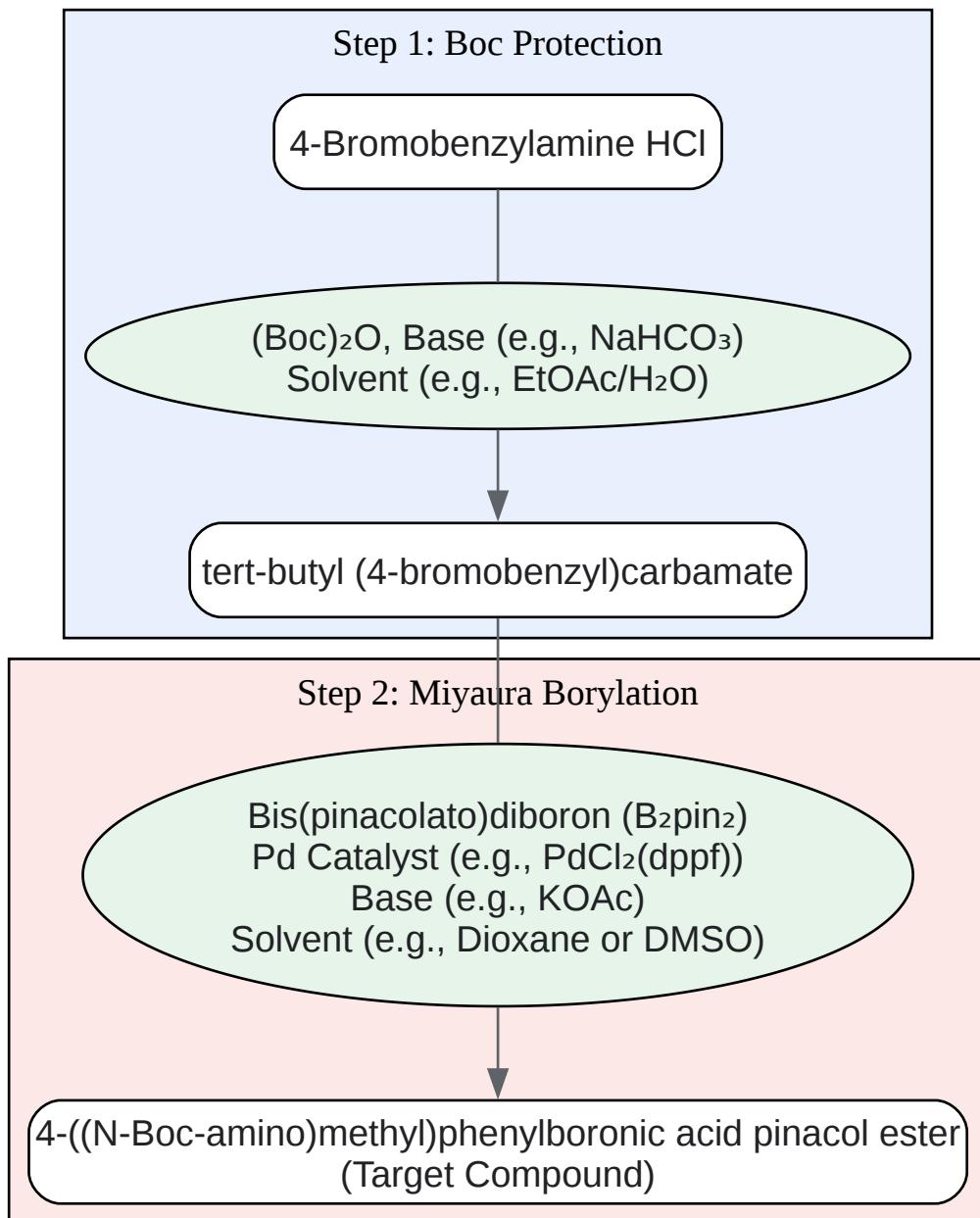
The compound is typically supplied as a solid and is soluble in common organic solvents.^{[5][6]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	330794-35-9	[6] [7] [8]
Molecular Formula	C ₁₈ H ₂₈ BNO ₄	[6] [8]
Molecular Weight	333.23 g/mol	[6] [8]
Form	Solid	[6]
SMILES	CC(C) (C)OC(=O)NCC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2	[6]
InChI Key	CUDCEJRRWNIPDL- UHFFFAOYSA-N	[6]

Predicted Spectroscopic Analysis

While a peer-reviewed spectrum is not readily available in the literature, the expected NMR signals can be reliably predicted based on its structure and data from analogous compounds.

- ^1H NMR (400 MHz, CDCl_3):


- δ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the boronic ester group.
- δ 7.3-7.4 ppm (d, 2H): Aromatic protons meta to the boronic ester group.
- δ ~4.8 ppm (br s, 1H): NH proton of the Boc-carbamate.
- δ ~4.3 ppm (d, 2H): Methylene protons (- CH_2 -) of the benzyl group.
- δ 1.45 ppm (s, 9H): Methyl protons of the tert-butyl (Boc) group.
- δ 1.35 ppm (s, 12H): Methyl protons of the pinacol ester group.

- ^{13}C NMR (101 MHz, CDCl_3):

- δ ~156 ppm: Carbonyl carbon of the Boc group.
- δ ~142 ppm: Aromatic quaternary carbon attached to the CH_2NH -Boc group.
- δ ~135 ppm: Aromatic C-H carbons ortho to the boronic ester.
- δ ~127 ppm: Aromatic C-H carbons meta to the boronic ester.
- Aromatic C-B carbon: Signal may be broad or unobserved due to quadrupolar relaxation.
- δ ~84 ppm: Quaternary carbons of the pinacol group ($\text{O-C(CH}_3)_2$).
- δ ~80 ppm: Quaternary carbon of the Boc group ($\text{O-C(CH}_3)_3$).
- δ ~45 ppm: Methylene carbon (- CH_2 -).
- δ ~28 ppm: Methyl carbons of the Boc group.
- δ ~25 ppm: Methyl carbons of the pinacol group.

Synthesis and Purification Workflow

The synthesis of 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester is most efficiently achieved via a two-step sequence starting from 4-bromobenzylamine. The workflow involves the protection of the amine followed by a palladium-catalyzed Miyaura borylation.

[Click to download full resolution via product page](#)

Figure 1: Overall synthetic workflow for the target compound.

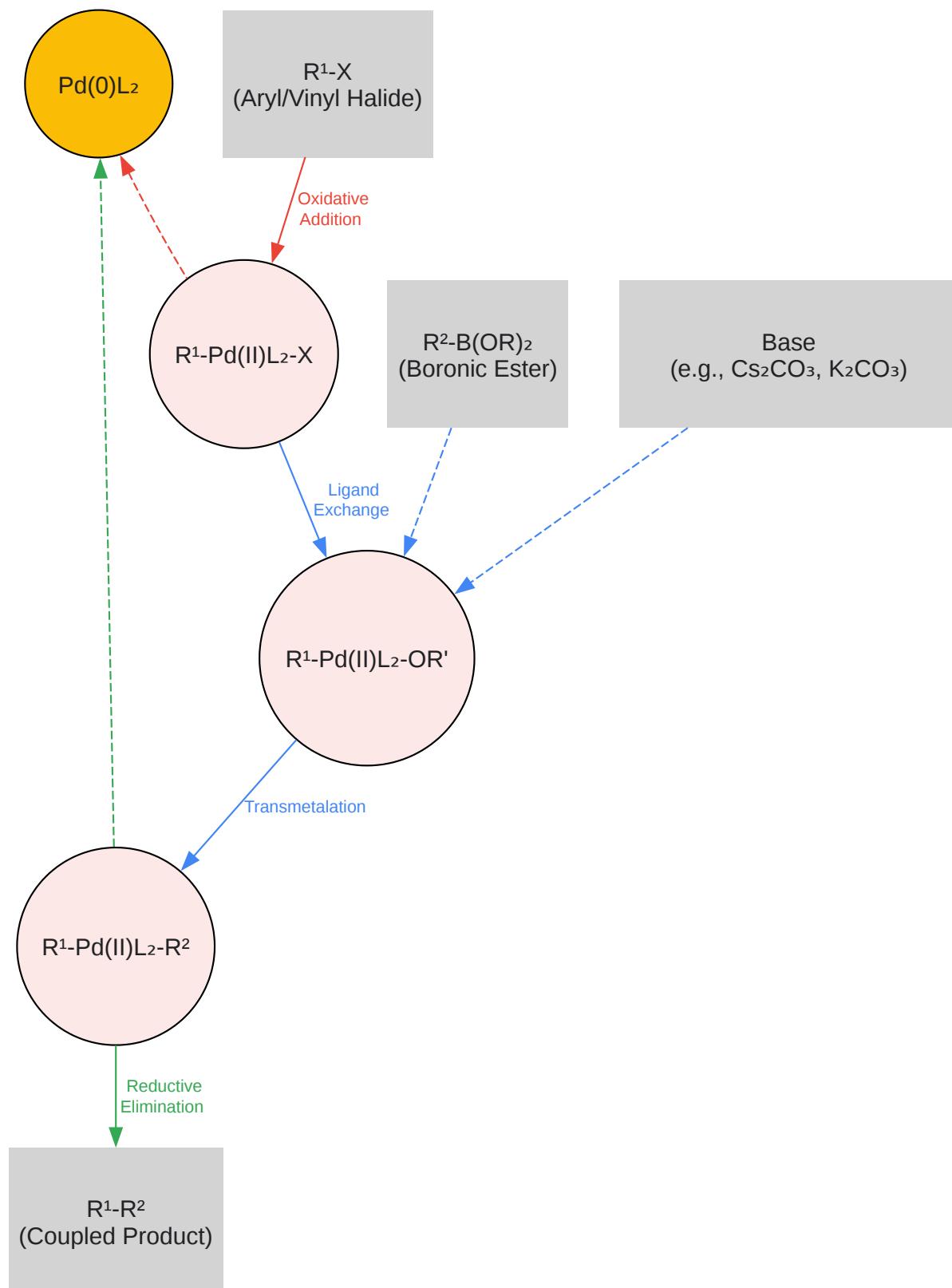
Experimental Protocol: Synthesis of Precursor **tert**-butyl (4-bromobenzyl)carbamate

This initial step protects the reactive primary amine, rendering the molecule stable for the subsequent palladium-catalyzed reaction. The use of a biphasic system with a mild inorganic base like sodium bicarbonate is effective for neutralizing the hydrochloride salt and facilitating the reaction.

- **Reaction Setup:** To a round-bottom flask, add 4-bromobenzylamine hydrochloride (1.0 eq). Suspend it in a 1:1 mixture of ethyl acetate and water.
- **Addition of Base:** Cool the mixture in an ice bath and add sodium bicarbonate (approx. 2.5 eq) portion-wise until effervescence ceases.
- **Addition of Boc Anhydride:** Add a solution of di-*tert*-butyl dicarbonate ((Boc)₂O, 1.1 eq) in ethyl acetate dropwise to the stirred mixture.
- **Reaction:** Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- **Workup:** Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step or can be further purified by recrystallization from hexanes/ethyl acetate.

Experimental Protocol: Miyaura Borylation to Yield the Title Compound

This step installs the boronic acid pinacol ester via a palladium-catalyzed cross-coupling reaction.^[3] The choice of catalyst and base is critical. PdCl₂(dppf) is a robust and commonly used catalyst for this transformation, while potassium acetate (KOAc) serves as a sufficiently mild base that prevents premature deprotection or side reactions.


- **Reaction Setup:** In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine *tert*-butyl (4-bromobenzyl)carbamate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1

eq), and potassium acetate (KOAc, 3.0 eq).

- Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$, 0.03 eq).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO).
- Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the title compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile construction of biaryl or heteroaryl-aryl structures containing a protected aminomethyl linker.

[Click to download full resolution via product page](#)

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Novel Antitubercular Agents

A recent patent application (WO2023073090A1) details the use of 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester in the synthesis of novel imidazopyridine amides as potential agents for treating bacterial infections, including tuberculosis.[\[4\]](#)

Reaction Scheme: (Self-generated image representing the reaction described in the patent)

In this example, the title compound is coupled with a substituted imidazopyridine bromide (Intermediate 1-109) to form the key carbon-carbon bond, demonstrating its utility in constructing complex, biologically active molecules.

Protocol from Patent Literature[\[4\]](#)

- Reaction Setup: To a solution of the aryl bromide (Intermediate 1-109, 1.0 eq) in 1,4-dioxane, add 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester (1.1 eq).
- Base and Catalyst Addition: Add cesium carbonate (Cs_2CO_3 , 2.2 eq) followed by the catalyst, $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.15 eq).
- Reaction: The mixture is heated (e.g., to 80-100 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical method like LC-MS.
- Workup and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.

The choice of a stronger base like Cs_2CO_3 and the robust $\text{Pd}(\text{dppf})\text{Cl}_2$ catalyst are typical for coupling with potentially challenging heterocyclic halides, ensuring efficient reaction progress.

Protecting Group Chemistry: Strategic Deprotection

The bifunctional nature of the title compound allows for selective deprotection of either the amine or the boronic ester, enabling orthogonal synthetic strategies.

N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard and highly effective method.

- Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
- Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
- Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
- Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid. The resulting free amine can then be isolated or used directly.

Pinacol Ester Deprotection (Hydrolysis)

While the pinacol ester is stable enough for many reactions, it may be necessary to generate the free boronic acid. A common mild method involves conversion to a potassium trifluoroborate salt followed by hydrolysis.

- Trifluoroborate Formation: Dissolve the pinacol ester (1.0 eq) in a mixture of methanol and water. Add an excess of potassium hydrogen fluoride (KHF₂, ~4.0 eq) and stir at room temperature for 1-2 hours. The potassium trifluoroborate salt typically precipitates and can be isolated by filtration.
- Hydrolysis: Suspend the isolated trifluoroborate salt in a solvent like diethyl ether or acetone. Add aqueous acid (e.g., 1 M HCl) and stir vigorously until the solid dissolves and two clear layers form.
- Workup: Separate the organic layer, extract the aqueous layer with additional organic solvent, and combine the organic phases. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free boronic acid.

Handling, Storage, and Safety

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[\[6\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic esters are generally more stable than boronic acids, but hydrolysis can occur over time if exposed to atmospheric moisture.

Conclusion

4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester is a highly valuable and versatile building block for modern organic synthesis. Its strategic design allows for the reliable introduction of a key structural motif into complex molecules through robust and well-understood reactions like the Suzuki-Miyaura coupling. The orthogonal nature of its two functional groups provides synthetic chemists with the flexibility required for multi-step syntheses of high-value compounds, particularly in the realm of drug discovery and development. As demonstrated by its recent application in the synthesis of novel antibacterial agents, its importance as a tool for innovation in medicinal chemistry is well established and continues to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. WO2023073090A1 - Amides d'imidazopyridine et composés apparentés destinés à être utilisés dans le traitement d'infections bactériennes - Google Patents [patents.google.com]
- 3. CAS 330794-35-9: tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-... [cymitquimica.com]
- 4. CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents [patents.google.com]
- 5. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]

- 6. CN112592331B - A kind of oseltamivir PROTAC compound and its preparation method and application in anti-influenza virus drug - Google Patents [patents.google.com]
- 7. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 8. N-boc peg acid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373242#4-n-boc-phenylaminomethyl-benzeneboronic-acid-pinacol-ester-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com